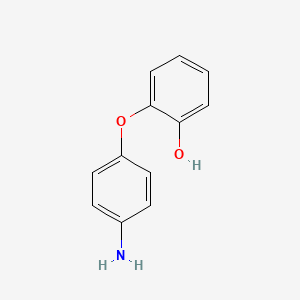
2-(4-Aminophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenoxy)phenol is an organic compound with the molecular formula C12H11NO2 It is a phenolic compound characterized by the presence of both an amino group and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)phenol typically involves a multi-step process. One common method starts with the nucleophilic substitution reaction of hydroquinone with 1-fluoro-4-nitrobenzene, resulting in the formation of 4-(4-nitrophenoxy)phenol. This intermediate is then subjected to catalytic reduction using hydrazine in the presence of palladium on carbon (Pd/C) to convert the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and other substituted phenolic compounds.
Scientific Research Applications
2-(4-Aminophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of high-performance polymers, resins, and coatings due to its thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
Cell Signaling: It modulates cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Gene Expression: Influences the expression of genes related to antioxidant defense and cellular stress response.
Comparison with Similar Compounds
2-(4-Aminophenoxy)phenol can be compared with other similar compounds, such as:
4-(4-Aminophenoxy)phenyl]-9(10H)-anthrone: This compound has similar structural features but includes an anthrone group, which imparts different physical and chemical properties.
4-(2-Aminophenoxy)-4’-aminostilbene: Contains a stilbene moiety, which affects its reactivity and applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(4-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H,13H2 |
InChI Key |
DXYRDGPOVCPGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















